molecular formula C14H11FO2 B3045231 Benzaldehyde, 2-fluoro-5-(phenylmethoxy)- CAS No. 103438-92-2

Benzaldehyde, 2-fluoro-5-(phenylmethoxy)-

Cat. No. B3045231
CAS RN: 103438-92-2
M. Wt: 230.23 g/mol
InChI Key: XEZMQKYGFXAKJE-UHFFFAOYSA-N
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Description

“Benzaldehyde, 2-fluoro-5-(phenylmethoxy)-” is a chemical compound with the molecular formula C15H13FO3 . It is a derivative of benzaldehyde, which is a simple aromatic aldehyde and one of the most common fragrances used in the chemical industry .


Molecular Structure Analysis

The molecular structure of “Benzaldehyde, 2-fluoro-5-(phenylmethoxy)-” consists of a benzene ring with a fluorine atom and a methoxy group attached to it . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Pd-Catalyzed Ortho C-H Methylation and Fluorination

Xiao-Yang Chen and E. J. Sorensen (2018) discussed the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using orthanilic acids as transient directing groups. This study highlights the potential of 2-fluoro-5-(phenylmethoxy) benzaldehyde in facilitating selective chemical reactions (Chen & Sorensen, 2018).

Directing Group Assisted Ruthenium(II)-Catalyzed Ortho-C-H Imidation

Yong Wu et al. (2021) explored the use of 2-fluoro-5-(phenylmethoxy) benzaldehyde as a monodentate transient directing group in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This study demonstrates the compound's utility in the efficient and scalable synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Pd-Catalyzed Ortho C-H Hydroxylation

In 2017, Xiao-Yang Chen, Seyma Ozturk, and E. J. Sorensen conducted research on the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, indicating the role of 2-fluoro-5-(phenylmethoxy) benzaldehyde in facilitating specific hydroxylation reactions (Chen, Ozturk, & Sorensen, 2017).

Whole-Cell Biotransformation for Benzyl Alcohol Synthesis

Lijun Liu et al. (2020) explored whole-cell biotransformation for the synthesis of benzyl alcohol from bio-based L-phenylalanine. In this process, benzaldehyde, including variants such as 2-fluoro-5-(phenylmethoxy) benzaldehyde, was an intermediate, showcasing its application in biocatalytic pathways for producing fine chemicals (Liu et al., 2020).

Novel Copolymers with Fluoro and Methoxy Substitutions

Research by G. Kharas et al. (2017) on novel copolymers involving fluoro and methoxy substitutions, including 2-fluoro-5-(phenylmethoxy), indicated potential applications in material science, particularly in the synthesis of advanced polymer materials (Kharas et al., 2017).

Safety and Hazards

The safety and hazards associated with “Benzaldehyde, 2-fluoro-5-(phenylmethoxy)-” are not well-documented. It’s important to handle all chemical substances with care and use appropriate safety measures .

properties

IUPAC Name

2-fluoro-5-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZMQKYGFXAKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340315
Record name Benzaldehyde, 2-fluoro-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde, 2-fluoro-5-(phenylmethoxy)-

CAS RN

103438-92-2
Record name Benzaldehyde, 2-fluoro-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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